Boc-6-amino-1,2,3,4-tetrahydroquinoline
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Overview
Description
Boc-6-amino-1,2,3,4-tetrahydroquinoline, also known as tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate, is a chemical compound with the molecular formula C14H20N2O2 . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps. The first step involves tetrahydrofuran under an inert atmosphere at reflux conditions. The second step involves palladium 10% on activated carbon with hydrogen in methanol .
Molecular Structure Analysis
The this compound molecule contains a total of 39 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .
Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.32 . Further physical and chemical properties are not specified in the search results.
Scientific Research Applications
Synthesis Techniques and Applications
Base-Promoted Synthesis of Tetrahydroquinolines
An efficient synthesis method for 1,2,3,4-tetrahydroquinolines, including the use of N-boc-3-piperidone, has been developed. This method involves base-mediated ring transformation and deprotection of the Boc group under acidic conditions, which facilitates the installation of various functional groups like aryl, heteroaryl, and nitrile in the tetrahydroquinolines (Shally et al., 2019).
Synthesis of Opioid Peptidomimetics
Boc-protected tetrahydroquinolines have been employed in the synthesis of opioid peptidomimetics. This involves the incorporation of unnatural amino acids into opioid ligands, leading to compounds with improved potency at opioid receptor types (Aaron M. Bender et al., 2015).
Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives
Solid-supported ester derivatives of Boc-protected amino acids are used to prepare compounds containing the tetrahydroisoquinoline ring system. This method demonstrates a novel approach for the synthesis of tetrahydroisoquinoline carboxamides (Barry A. Bunin et al., 2004).
Methodological Advances
Synthesis of Pyrroloquinolines
A method to synthesize pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline has been developed. This involves nitration, reduction, and cyclization processes, demonstrating the versatility of tetrahydroquinolines in complex organic synthesis (D. Roberts et al., 1997).
Alkylation of N-boc-1,2,3,4-tetrahydroisoquinolines
Boc-protected tetrahydroisoquinolines have been lithiated and reacted with alkyl halides to produce 1-alkyl N-Boc-1,2,3,4-tetrahydroisoquinolines. This technique is useful for synthesizing various isoquinoline alkaloids (G. Coppola, 1991).
Analytical Studies
- Structural Studies of Siderophores: Boc-phenylglycine and Mosher's method have been applied to determine the absolute stereochemistry of anachelins, siderophores isolated from the cyanobacterium Anabaena cylindrica, demonstrating the analytical applications of Boc-protected tetrahydroquinolines (Yusai Ito et al., 2004).
Pharmaceutical Applications
- Synthesis of Opioid Antagonists: Boc-protected tetrahydroquinolines have been used in designing opioid antagonists, contributing to the development of potent opioid peptide antagonists with potential clinical and therapeutic applications (S. Salvadori et al., 1995).
Spectroscopic and Photophysical Studies
- Photophysical Studies of Tetrahydroquinolines: A study involving the synthesis of fluorescent N-Boc-protected tetrahydroquinolines highlights their use in photophysical research. These compounds exhibited blue fluorescence, demonstrating their potential in optical applications (C. Subashini et al., 2021).
Safety and Hazards
When handling Boc-6-amino-1,2,3,4-tetrahydroquinoline, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOYMCNZSCLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474539-25-8 |
Source
|
Record name | Boc-6-amino-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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